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Introduction to Umbralisib and Its Role in B-cell
Malignancies

Umbralisib (TGR-1202) represents a novel therapeutic class in the treatment of relapsed/refractory B-cell

malignancies, specifically receiving accelerated FDA approval in 2021 for marginal zone lymphoma

(MZL) and follicular lymphoma (FL) before subsequent market withdrawal due to safety concerns in 2022.

As a dual kinase inhibitor targeting both phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase-1

epsilon (CK1ε), umbralisib exhibits a distinct mechanism from earlier PI3K inhibitors, potentially offering

improved efficacy with a differentiated safety profile [1] [2]. The unique chemical structure and kinase

inhibition profile of umbralisib contribute to its clinical performance, with >1,500-fold greater selectivity

for PI3Kδ over α and β isoforms and approximately 225 times greater selectivity over the γ isoform,

potentially mitigating certain class-associated toxicities [1]. This application note provides researchers and

clinical developers with comprehensive protocols and assessment criteria for evaluating umbralisib in

lymphoid malignancies, integrating efficacy data, safety management, and experimental methodologies from

pivotal clinical trials.

Clinical Efficacy and Safety Data Analysis
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Efficacy Outcomes Across Lymphoma Subtypes

Table 1: Umbralisib Monotherapy Efficacy in B-cell Malignancies

Lymphoma
Subtype

Trial Identifier
Patient
Population

Overall
Response
Rate (ORR)

Complete
Response
(CR) Rate

Median
Duration of
Treatment

Follicular
Lymphoma

UNITY-NHL
(NCT02793583)

≥2 prior
therapies

(n=118)

40-50% (IRC) Not specified Not reached

Marginal Zone

Lymphoma

UNITY-NHL

(NCT02793583)

≥1 prior anti-

CD20 (n=69)

52% (IRC) 19% (IRC) 10.1 months

Various B-cell

Malignancies

Phase 1/1b

(NCT02006485)

Advanced

CLL/B-NHL
(n=46)

Not specified Not specified Not specified

Umbralisib demonstrated promising efficacy across multiple B-cell malignancies, particularly in heavily

pretreated patient populations. In the pivotal UNITY-NHL trial, the follicular lymphoma cohort met its

primary endpoint with an ORR of 40-50% as determined by an Independent Review Committee (IRC) in 118

patients who had received at least two prior lines of therapy, including an alkylating agent and CD20-

targeting monoclonal antibody [3]. Similarly, in the marginal zone lymphoma cohort, umbralisib achieved

an impressive ORR of 52% with a complete response rate of 19% per IRC assessment, leading to the

FDA's Breakthrough Therapy Designation in January 2019 [3] [4]. The clinical benefit rate in the MZL

cohort was 88%, demonstrating substantial disease control despite the relapsed/refractory nature of the

population [3].

Table 2: Integrated Safety Profile of Umbralisib (Pooled Analysis, n=371)
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Adverse Event
All Grades
(%)

Grade ≥3
(%)

Management Strategies

Diarrhea 52.3 7.3 Supportive care, dose interruption, reduction for

persistent symptoms

Nausea 41.5 <2 Antiemetics, take with food

Fatigue 31.8 <2 Energy conservation, dose adjustment if severe

Neutropenia Not specified 11.3 Monitor blood counts, growth factor support

ALT/AST
Elevation

15-35 5-8 Regular monitoring, dose modification for >5× ULN

Non-infectious
Colitis

2.4 <2 Corticosteroids, drug discontinuation for severe
cases

Pneumonia 7.8 7.8 Prophylaxis in high-risk patients, prompt treatment

Safety Profile and Adverse Event Management

The integrated safety analysis of 371 patients receiving umbralisib 800 mg daily revealed a manageable

toxicity profile with low rates of immune-mediated toxicities that often limit other PI3K inhibitors [1]. The

median treatment duration was 5.9 months, with 28.8% of patients receiving treatment for ≥12 months,

indicating acceptable tolerability for extended therapy [1]. The most frequent all-grade adverse events

included diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%), while grade ≥3 events were less common,

including neutropenia (11.3%), diarrhea (7.3%), and aminotransferase elevations (5.7%) [1]. Notably,

serious adverse events occurred in 25.6% of patients, with AEs leading to discontinuation in 13.7% [1].

Hepatotoxicity monitoring is crucial, as serum enzyme elevations occurred in 15-35% of patients, with 5-

8% experiencing elevations >5× ULN; these typically arose within 4-12 weeks of initiation and often

resolved with dose modification [2].

Mechanism of Action and Signaling Pathway Inhibition

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 11 Tech Support

https://www.smolecule.com/products/s003178?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153017/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9153017/
https://www.ncbi.nlm.nih.gov/books/NBK597223/
https://www.smolecule.com/products/s003178?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Dual Kinase Inhibition Strategy

Umbralisib employs a novel dual inhibition approach targeting both PI3Kδ and casein kinase-1ε (CK1ε),

representing a distinct mechanism from earlier PI3K inhibitors [1]. The PI3Kδ inhibition component

blocks an essential signaling pathway in B-cell development, survival, and function, particularly crucial in

malignant B-cells where this pathway is often constitutively active [5] [1]. Meanwhile, the CK1ε inhibition

component disrupts protein translation of key oncogenes such as MYC, BCL2, and CCND1 (cyclin D1),

providing an additional antitumor mechanism beyond BCR pathway suppression [1]. This dual activity

potentially enables synergistic effects against malignant B-cells while potentially mitigating toxicities

through umbralisib's unique isoform selectivity profile [1].

Signaling Pathway and Rationale for Combination Therapy

The B-cell receptor (BCR) signaling pathway represents a central therapeutic target in lymphoid

malignancies, with malignant B-cells often manipulating this pathway through gain-of-function mutations,

loss-of-function mutations of negative regulators, or autocrine receptor activation [5]. Umbralisib's position

in this pathway enables rational combination strategies with other targeted agents, including ublituximab

(a glycoengineered anti-CD20 monoclonal antibody) and ibrutinib (a Bruton tyrosine kinase inhibitor) [5].

Preclinical studies have demonstrated synergistic activity between umbralisib and ublituximab, while

clinical trials have shown ORRs above 80% when umbralisib is combined with ibrutinib in patients with

chronic lymphocytic leukemia [5]. The triplet combination of ublituximab, umbralisib, and ibrutinib has

demonstrated tolerability and favorable efficacy in advanced B-cell malignancies without reaching a

maximum tolerated dose in phase 1 evaluation [5].
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Diagram 1: Umbralisib Dual Inhibition of PI3Kδ and CK1ε Signaling Pathways - This diagram illustrates

umbralisib's novel mechanism of action simultaneously targeting key components of B-cell receptor

signaling (PI3Kδ) and oncogene translation (CK1ε).

Response Assessment Criteria and Methodologies

Standardized Response Criteria Application
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Consistent response assessment in lymphoma trials requires adherence to established international criteria.

For non-Hodgkin lymphoma (NHL) cohorts, the Revised Response Criteria for Malignant Lymphoma

(2007 International Working Group criteria) should be employed, while chronic lymphocytic leukemia/small

lymphocytic lymphoma (CLL/SLL) cohorts should be evaluated using the International Workshop on

Chronic Lymphocytic Leukemia (IWCLL) guidelines [5]. These criteria incorporate radiographic

assessment, bone marrow evaluation, and clinical examination to categorize responses as complete

response (CR), partial response (PR), stable disease (SD), or progressive disease (PD). In the UNITY-NHL

trial, independent review committees (IRC) were utilized to provide unbiased response assessment, with

investigator-assessed responses also collected for comparison [3]. The objective response rate (ORR,

comprising CR + PR) typically serves as the primary endpoint in single-arm registration-directed trials,

while progression-free survival (PFS) and duration of response (DOR) provide additional efficacy

measures.

Assessment Scheduling and Methodology

Efficacy assessments should be performed at protocol-defined intervals to ensure consistent evaluation

across trial sites. Recommended timing includes baseline imaging within 28 days of treatment initiation,

followed by first post-treatment assessment at week 8, and subsequent evaluations approximately every

12 weeks through month 12 [5]. Beyond month 12, assessments can be conducted every 6 months or

according to treating physician discretion while maintaining rigorous documentation [5]. Assessment

methodologies should include:

CT imaging of neck, chest, abdomen, and pelvis with contrast when possible

PET-CT for fluorodeoxyglucose-avid lymphomas
Bone marrow biopsy for confirmation of complete response in CLL/SLL

Physical examination with documentation of palpable lymphadenopathy and organomegaly
Laboratory studies including complete blood count with differential and comprehensive metabolic

panel

The response criteria should be explicitly defined in the trial protocol, with all investigators trained in

consistent application. In the UNITY-NHL follicular lymphoma cohort, the predetermined target ORR of 40-

50% was successfully achieved, demonstrating the viability of umbralisib in this treatment-resistant

population [3].
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Experimental Protocols and Workflow

Clinical Trial Design Considerations

Optimal trial design for umbralisib evaluation incorporates appropriate patient selection, dosing strategies,

and endpoint selection. The phase 1/1b study (NCT02006485) utilized a standard 3+3 dose-escalation

design to evaluate escalating doses of umbralisib (400 mg, 600 mg, 800 mg) with fixed doses of

ublituximab (900 mg) and ibrutinib (420 mg for CLL/560 mg for B-NHL) [5]. This design enabled

determination of the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) while

establishing a recommended phase 2 dose. Eligibility criteria typically include adults (≥18 years) with

histologically confirmed B-NHL or CLL/SLL with measurable disease, adequate organ function (ANC

≥0.75×10⁹/L, platelets ≥50×10⁹/L, bilirubin ≤1.5×ULN, AST/ALT ≤2.5×ULN, creatinine ≤2.0 mg/dL), and

ECOG performance status ≤2 [5]. For NHL cohorts, patients should be refractory to or relapsed after at least

one prior treatment regimen, while CLL/SLL cohorts may include both treatment-naïve and

relapsed/refractory patients depending on trial phase [5].

Drug Administration and Monitoring Protocols

Umbralisib administration follows a continuous daily dosing schedule at the recommended phase 2 dose of

800 mg once daily until disease progression or unacceptable toxicity [5] [1]. In combination regimens,

ublituximab is typically administered intravenously on days 1, 8, and 15 of cycle 1, day 1 of cycles 2-6, and

on day 1 of cycles 9 and 12, while ibrutinib is administered orally daily concurrently with umbralisib [5].

Critical monitoring parameters include:

Liver function tests every 2-4 weeks during the first six months, then every 1-3 months thereafter

Complete blood count with differential at least monthly
Infusion-related reactions monitoring during and after ublituximab administration

Infection surveillance with consideration of PCP and antiviral prophylaxis
Diarrhea monitoring with prompt intervention for grade ≥2 events

Dose modification guidelines should be predefined for management of toxicities, particularly hepatotoxicity

(hold for ALT/AST >5× ULN, resume at reduced dose upon resolution to normal range), severe diarrhea, and
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neutropenia [2]. Permanent discontinuation is recommended for elevations of aminotransferases >20× ULN

or appearance of jaundice/symptoms of liver injury [2].

Patient Screening
& Enrollment

Cycle 1 (28 days)
• Umbralisib 800mg daily
• Ublituximab: D1,8,15

• Ibrutinib: Daily

Cycles 2-6 (28 days each)
• Umbralisib 800mg daily

• Ublituximab: D1 only
• Ibrutinib: Daily

Safety Monitoring
• LFTs: q2-4w ×6mo, then q1-3mo

• CBC: Monthly
• Diarrhea assessment

Cycles 7-12 (28 days each)
• Umbralisib 800mg daily

• Ibrutinib: Daily

Response Assessment
• Week 8, then q12w through m12
• Then q6m or per MD discretion

Beyond Cycle 12
• Umbralisib 800mg daily

• Ibrutinib: Daily

Treatment Continuation
Until Progression or

Unacceptable Toxicity

Click to download full resolution via product page

Diagram 2: Umbralisib Combination Therapy Treatment and Monitoring Workflow - This diagram outlines

the comprehensive treatment schedule and monitoring requirements for umbralisib combination therapy

regimens based on phase 1/1b trial protocols.
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Regulatory Considerations and Future Directions

Risk-Benefit Profile and Safety Monitoring

Despite demonstrated efficacy across multiple B-cell malignancies, umbralisib's regulatory journey

highlights the importance of ongoing risk-benefit evaluation. The FDA granted accelerated approval in

February 2021 based on response rates from the UNITY-NHL trial, but approval was withdrawn in June

2022 due to emerging safety concerns from follow-up studies showing excess mortality [2]. The specific

nature of these safety signals wasn't fully delineated but appeared to represent a class-effect toxicity profile

rather than liver-specific injury, as no clinically apparent acute liver injury with jaundice was reported in

trials [2]. Researchers should implement rigorous safety monitoring with particular attention to infection

risk, hepatic toxicity, and gastrointestinal effects, while maintaining transparency about the benefit-risk

calculus in specific patient populations.

Combination Strategies and Future Applications

Novel combination approaches continue to be explored to enhance umbralisib's efficacy while potentially

mitigating toxicity. The triplet combination of ublituximab, umbralisib, and ibrutinib has demonstrated

tolerability without reaching a maximum tolerated dose in phase 1 evaluation, with the most common

adverse events including diarrhea (59%), fatigue (50%), infusion-related reaction (43%), and dizziness

(37%) [5]. Grade 3/4 adverse events were infrequent, with neutropenia (22%) being most common, and

serious AEs including rash, pneumonia, and atrial fibrillation (each 4%) [5]. Additional combinations with

anti-PD-1 agents have shown promise, with one study demonstrating a 90% response rate in

relapsed/refractory CLL and 50% in Richter's transformation with the combination of umbralisib,

ublituximab, and pembrolizumab [4]. Future research directions should focus on biomarker identification

to predict response, sequential therapy strategies, and novel mechanism-based combinations to

maximize therapeutic efficacy while maintaining manageable toxicity profiles.

Conclusion
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Umbralisib represents a significant advancement in PI3Kδ inhibition through its unique dual targeting

strategy and differentiated safety profile. The comprehensive protocols and assessment criteria outlined in

this application note provide researchers with practical frameworks for evaluating umbralisib in clinical and

preclinical settings. Despite regulatory setbacks, the compelling efficacy observed in difficult-to-treat

populations, particularly follicular lymphoma and marginal zone lymphoma, underscores the continued

importance of understanding umbralisib's mechanism and optimal clinical application. Future research

should focus on refining patient selection, optimizing combination strategies, and implementing

proactive toxicity management to maximize the therapeutic potential of this novel agent in the treatment

landscape of B-cell malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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